6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile
Overview
Description
6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H6F2N2O It is known for its unique structure, which includes a pyridine ring substituted with a difluoroethoxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile typically involves the reaction of 6-hydroxypyridine-3-carbonitrile with 2,2-difluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-80°C.
Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Base: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced derivatives, potentially altering the electronic properties of the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of oxides or reduced compounds, respectively.
Scientific Research Applications
6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The difluoroethoxy group and carbonitrile group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid
- 6-(2,2-Difluoroethoxy)pyridine-3-methanol
- 6-(2,2-Difluoroethoxy)pyridine-3-amine
Uniqueness
6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile is unique due to the presence of both the difluoroethoxy group and the carbonitrile group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-(2,2-difluoroethoxy)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-7(10)5-13-8-2-1-6(3-11)4-12-8/h1-2,4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYSXUHCBUCOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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